Cas no 2091632-02-7 (4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid)

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a fluorinated pyrrolidine derivative featuring a benzoic acid moiety, making it a versatile intermediate in medicinal chemistry and pharmaceutical research. The presence of a fluoromethyl group enhances its metabolic stability and bioavailability, while the pyrrolidine ring contributes to conformational rigidity, potentially improving binding affinity in drug design. This compound is particularly valuable in the synthesis of bioactive molecules, including kinase inhibitors and receptor modulators, due to its ability to serve as a scaffold for further functionalization. Its well-defined structure and synthetic utility make it a preferred choice for researchers developing novel therapeutic agents.
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid structure
2091632-02-7 structure
Product name:4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid
CAS No:2091632-02-7
MF:C12H14FNO2
MW:223.243466854095
CID:5722929
PubChem ID:121201027

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
    • F1907-4562
    • AKOS026709023
    • 2091632-02-7
    • 4-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid
    • Benzoic acid, 4-[3-(fluoromethyl)-1-pyrrolidinyl]-
    • 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid
    • Inchi: 1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h1-4,9H,5-8H2,(H,15,16)
    • InChI Key: YALRFHCCKRHINM-UHFFFAOYSA-N
    • SMILES: FCC1CN(C2C=CC(C(=O)O)=CC=2)CC1

Computed Properties

  • Exact Mass: 223.10085685g/mol
  • Monoisotopic Mass: 223.10085685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.219±0.06 g/cm3(Predicted)
  • Boiling Point: 400.6±20.0 °C(Predicted)
  • pka: 4.94±0.10(Predicted)

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-4562-1g
4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
2091632-02-7 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-4562-0.25g
4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
2091632-02-7 95%+
0.25g
$361.0 2023-09-07
TRC
F240236-1g
4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
2091632-02-7
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-4562-0.5g
4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
2091632-02-7 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4562-2.5g
4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
2091632-02-7 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-4562-5g
4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
2091632-02-7 95%+
5g
$1203.0 2023-09-07
TRC
F240236-500mg
4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
2091632-02-7
500mg
$ 365.00 2022-06-05
TRC
F240236-100mg
4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
2091632-02-7
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-4562-10g
4-(3-(fluoromethyl)pyrrolidin-1-yl)benzoic acid
2091632-02-7 95%+
10g
$1684.0 2023-09-07

Additional information on 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid

Professional Introduction to 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic Acid (CAS No. 2091632-02-7)

4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid, identified by the CAS number 2091632-02-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its structural features and potential applications in the development of novel therapeutic agents. The presence of both a fluoromethyl group and a pyrrolidin-1-yl moiety in its backbone suggests a unique set of chemical properties that may be exploited for pharmacological purposes.

The benzoic acid moiety is a well-known pharmacophore that has been extensively studied for its role in various biological processes. Its acidic nature allows for interactions with biological targets such as enzymes and receptors, making it a valuable component in drug design. In particular, the carboxylic acid group of benzoic acid can participate in hydrogen bonding, which is crucial for the binding affinity and specificity of drug molecules.

The incorporation of a fluoromethyl group into the molecular structure can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Fluorine atoms are known to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, all of which are critical factors in drug development. The fluoromethyl group in 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid may contribute to these properties, making it a promising candidate for further investigation.

The pyrrolidin-1-yl moiety is another key structural feature that adds complexity and potential functionality to the molecule. Pyrrolidine derivatives are commonly found in bioactive compounds due to their ability to mimic natural amino acid structures and interact with biological targets. The presence of a nitrogen atom in the pyrrolidin-1-yl group allows for hydrogen bonding and coordination interactions, which can enhance the binding affinity of the compound to its target.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid, with its unique structural features, may serve as a valuable scaffold for designing PPI inhibitors. PPIs play crucial roles in various cellular processes, and inhibiting these interactions has been shown to be effective in treating a wide range of diseases, including cancer and inflammatory disorders.

The potential applications of 4-(3-(Fluoromethyl)pyrrolidin-1-yl strong>)< strong >benzoic acid strong > extend beyond PPI inhibition. Its structural motif suggests that it may also interact with other biological targets such as kinases, transcription factors, and ion channels. These interactions could lead to the development of novel therapeutic agents for treating conditions such as neurological disorders, cardiovascular diseases, and autoimmune diseases.

The synthesis of 4-(3-(< strong >Fluoromethyl strong >)< strong >pyrrolidin -1 -yl strong >)< strong >benzoic acid strong > presents an interesting challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to construct such molecules with high precision and yield. Modern techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have enabled the efficient assembly of the required functional groups.

The pharmacological evaluation of 4-(3-(< strong >Fluoromethyl strong >)< strong >pyrrolidin -1 -yl strong >)< strong >benzoic acid strong > is currently underway in several research laboratories. Initial studies have shown promising results in terms of binding affinity and selectivity towards certain biological targets. Further investigations are needed to fully elucidate its mechanism of action and potential therapeutic applications.

In conclusion, 4-(3-(< strong >Fluoromethyl strong >)< strong >pyrrolidin -1 -yl strong >)< strong >benzoic acid strong >(CAS No. 2091632-02-7) is a compound with significant potential in pharmaceutical research. Its unique structural features, including the presence of both a < strong >< em >fluoromethyl em > strong >< em >< em >< em >< em >< em >> group and a << em >> pyrrolidin -1 -yl << em >> moiety, make it an attractive candidate for further development as a therapeutic agent. As research continues, we can expect to see more insights into its pharmacological properties and potential applications in medicine.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.